({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate
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Overview
Description
The compound “({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate” is a complex organic molecule. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethyl derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines . The simultaneous vapor-phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group is thought to contribute to the unique physicochemical properties of the compound .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, methyl 2-fluorobenzoate, a related compound, reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for instance, is known to impart unique properties to the compounds it is part of .Scientific Research Applications
Regioselectivity in Fluorination
Research has explored the regioselectivity in the fluorination of dibenzofuran, diphenylether, and biphenyl with N-F type of reagents. The study highlights the influence of reagent structure and reaction conditions on the yields and regioselectivity of fluorinated products, indicating the relevance of such compounds in synthetic chemistry and the development of fluorination techniques (Zupan, Iskra, & Stavber, 1996).
Conductivity Enhancement in Organic Solar Cells
Another study investigated the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-halobenzoic acids, including 4-fluorobenzoic acid, for significant improvement in conductivity. This research is pertinent for the development of high-efficiency, ITO-free organic solar cells, demonstrating the utility of fluorinated benzoates in advancing materials for renewable energy applications (Tan et al., 2016).
Antitumor Activity
Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their in vitro biological properties, including potent cytotoxicity against certain human breast cancer cell lines, which highlights the potential therapeutic applications of fluorinated compounds in oncology (Hutchinson et al., 2001).
Adsorption and Dielectric Properties
The adsorption and dielectric properties of coordination polymers containing fluorinated benzoate ligands have been studied, indicating potential applications in gas storage and separation technologies, as well as in the design of materials with specific electronic or optical properties (Takahashi et al., 2014).
Luminescent Properties of Lanthanide Complexes
The effect of 4-halogenobenzoate ligands on the luminescent properties of lanthanide complexes has been investigated, providing insights into the design of luminescent materials for optical devices and sensors (Monteiro et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF4NO3/c18-14-7-11(19)5-6-12(14)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGIFNIGPNHJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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